molecular formula C12H7BrO B1267964 4-Bromodibenzofuran CAS No. 89827-45-2

4-Bromodibenzofuran

Cat. No. B1267964
CAS RN: 89827-45-2
M. Wt: 247.09 g/mol
InChI Key: DYTYBRPMNQQFFL-UHFFFAOYSA-N
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Description

4-Bromodibenzofuran is a versatile scaffold used to create 4-substituted dibenzofuranes . Substituted dibenzofuranes have utility in semiconductors and OLED applications .


Synthesis Analysis

The synthesis of 4-Bromodibenzofuran involves the preparation of aryl bromides. A stirred solution of arylboronic acids, CuBr2, and TBAB in water is heated in a sealed tube for 5-12 hours at 100°C . After the reaction is complete, the mixture is extracted with EtOAc, dried, and the residue is isolated by column chromatography .


Molecular Structure Analysis

The molecular formula of 4-Bromodibenzofuran is C12H7BrO . Its molecular weight is 247.09 .


Physical And Chemical Properties Analysis

4-Bromodibenzofuran is a solid substance . It has a melting point of 67-69°C . Its density is 1.577 .

Scientific Research Applications

Organic Synthesis

4-Bromodibenzofuran: serves as a versatile scaffold in organic synthesis. It is used to synthesize 4-substituted dibenzofurans, which are crucial intermediates in the preparation of various organic compounds . The bromine atom on the compound can be replaced through palladium-catalyzed coupling reactions, leading to a wide array of derivatives with potential applications in medicinal chemistry and material science.

Pharmaceutical Research

In pharmaceutical research, 4-Bromodibenzofuran derivatives exhibit a range of biological activities. They are explored for their anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . These compounds are considered potential lead compounds in drug discovery, especially in the development of novel anticancer agents.

Electronics

4-Bromodibenzofuran: is utilized in the electronics industry, particularly in the development of semiconductors . Its derivatives are important in creating organic semiconductors, which are essential for the production of electronic devices like transistors and integrated circuits.

OLED Technology

In the field of optoelectronics, 4-Bromodibenzofuran is used in the fabrication of organic light-emitting diodes (OLEDs) . It contributes to the development of emissive materials that are crucial for the performance of OLEDs, including their brightness, color, and efficiency.

Material Science

4-Bromodibenzofuran: finds applications in material science as a building block for creating advanced materials . Its derivatives are incorporated into polymers and composites to enhance their properties, such as thermal stability and electrical conductivity, making them suitable for a variety of technological applications.

Safety and Hazards

4-Bromodibenzofuran is classified as Acute Tox. 4 Oral - Aquatic Chronic 4 - Eye Irrit. 2 . It is harmful if swallowed, causes serious eye irritation, and may cause long-lasting harmful effects to aquatic life .

Future Directions

4-Bromodibenzofuran, as a versatile scaffold for 4-substituted dibenzofuranes, has utility in semiconductors and OLED applications . This suggests potential future directions in these fields.

properties

IUPAC Name

4-bromodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrO/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTYBRPMNQQFFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80332492
Record name 4-Bromodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromodibenzofuran

CAS RN

89827-45-2
Record name 4-Bromodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromodibenzofuran
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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